3,3,4,4,5,5,5-Heptafluoropent-1-ene

Description

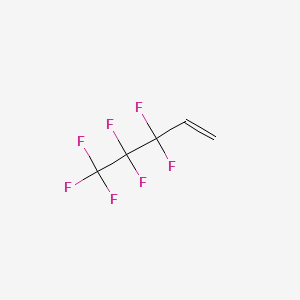

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPOTKKMIZDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895154 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-08-8, 71164-40-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071164404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71164-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3,4,4,5,5,5 Heptafluoropent 1 Ene and Its Structural Analogues

Strategic Approaches to Fluorinated Alkene Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. ontosight.ai Consequently, the development of methods for the synthesis of fluorinated alkenes is of considerable interest.

Green Chemistry Principles in Fluorination and Fluoroalkylation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com In the context of fluorination, this involves developing methods with high atom economy, using safer reagents, and minimizing waste. vapourtec.comdovepress.com Traditional fluorination methods often rely on hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). dovepress.combioengineer.org Modern approaches focus on the use of safer, more stable fluorinating agents and catalytic methods to improve efficiency and reduce environmental impact. bioengineer.orgrsc.org

Key aspects of green chemistry in fluorination include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. vapourtec.com

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents or, ideally, solvent-free conditions. vapourtec.com

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. vapourtec.comrsc.org

Renewable Feedstocks: Sourcing starting materials from renewable resources when possible. vapourtec.com

Recent advancements have focused on developing fluorinating reagents with improved safety profiles and operational simplicity, such as solid-state fluorinating agents derived from fluorite and phosphate (B84403). acs.org Furthermore, the use of flow chemistry can enhance safety by using smaller quantities of reagents and reducing waste. vapourtec.com

Contemporary Catalytic and Non-Catalytic Fluorination Techniques

Modern fluorination chemistry has seen a surge in the development of both catalytic and non-catalytic techniques to introduce fluorine into organic molecules with high selectivity and efficiency. mdpi.comcas.cn

Catalytic Techniques:

Metal-Catalyzed Fluorination: Transition metals like palladium, nickel, and copper are used to catalyze C-F bond formation. mdpi.comcas.cn These methods often allow for late-stage fluorination of complex molecules. cas.cn For instance, palladium-catalyzed fluorination of C-H bonds has been a significant area of research. dovepress.com

Organocatalysis: Small organic molecules can be used as catalysts for enantioselective fluorination, providing access to chiral fluorinated compounds. researchgate.net

Photoredox Catalysis: This technique uses light to initiate fluorination reactions, often under mild conditions. mdpi.comnumberanalytics.com It has emerged as a powerful tool for C-F bond formation. mdpi.comnih.gov

Electrochemical Fluorination: This method utilizes an electrochemical cell to fluorinate organic compounds, offering a potentially more sustainable approach. bioengineer.orgnumberanalytics.com

Enzymatic Fluorination: Biocatalytic methods using enzymes like fluorinases can achieve highly selective fluorination under mild conditions. numberanalytics.com

Non-Catalytic Techniques:

While catalytic methods are often preferred for their efficiency, non-catalytic approaches using specific reagents are also crucial. Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling. mdpi.com These reagents can achieve fluorination under catalyst-free conditions in certain cases. mdpi.com

Precursor Chemistry and Synthetic Pathways to 3,3,4,4,5,5,5-Heptafluoropent-1-ene (B1329303)

The synthesis of this compound relies on the strategic construction of its fluorinated carbon backbone and the introduction of the terminal double bond.

Wittig-Horner Reaction in Perfluorinated α,β-Unsaturated Ester Synthesis

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high E-selectivity. organic-chemistry.orgnumberanalytics.com This reaction involves the condensation of a stabilized phosphorus ylide (a phosphonate (B1237965) carbanion) with an aldehyde or ketone. organic-chemistry.orgmdpi.com

The synthesis of perfluorinated α,β-unsaturated esters, which can be precursors to compounds like this compound, can be challenging due to the electronic properties of the fluorinated substrates. rsc.org However, the Wittig-Horner reaction has been successfully applied in this context. nih.govlookchem.com

A general scheme for the Wittig-Horner reaction is as follows:

Scheme 1: General Wittig-Horner Reaction

In this reaction, an aldehyde (R1CHO) reacts with a phosphonate ester in the presence of a base to yield an E-alkene and a water-soluble phosphate byproduct. organic-chemistry.org

The choice of base is crucial for the success of the reaction, with common bases including sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.org

Nucleophilic Displacement Strategies for Fluorinated Olefins

Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be employed to create C-F bonds. acs.org However, the fluoride ion is a weak nucleophile in protic solvents due to strong hydrogen bonding, but a strong base in the absence of hydrogen bond donors, which can lead to side reactions. thermofisher.comnumberanalytics.com

Strategies to overcome these challenges include:

Use of "Naked" Fluoride Sources: Reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) provide a more reactive, less-coordinated fluoride ion. acs.org

Phase-Transfer Catalysis: This technique facilitates the transport of the fluoride ion from an aqueous or solid phase to an organic phase where the reaction occurs.

Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) can convert alcohols to alkyl fluorides. acs.orgucla.edu

In the synthesis of fluorinated olefins, nucleophilic displacement can be used to introduce fluorine atoms into a pre-existing carbon skeleton or to modify a functional group to facilitate subsequent reactions.

Photochemical Routes: Organophotoredox Catalysis and C-F Bond Activation

Photochemical methods, particularly organophotoredox catalysis, have emerged as a powerful strategy for C-F bond activation, a traditionally challenging transformation due to the strength of the C-F bond. nih.govdigitellinc.com This approach allows for the use of organofluorine compounds as synthetic building blocks under mild conditions. digitellinc.com

Organophotoredox catalysis can be used to generate carbon-centered radicals from C-F bonds, which can then participate in various reactions, including hydrodefluorination and cross-coupling. nih.govdigitellinc.com This methodology has been extended to the defluorination of polyfluoroalkyl substances (PFAS). nih.gov

Recent studies have demonstrated the use of photoredox catalysis for the single C-F bond activation of trifluoromethyl ketones, leading to the synthesis of gem-difluoromethylene-containing compounds. researchgate.net Furthermore, photochemical methods have been developed for the defluorinative alkylation of trifluoroacetates and -acetamides. nih.gov These approaches open new avenues for the synthesis of complex fluorinated molecules from readily available starting materials.

Dehydrofluorination Protocols for Perfluorinated Alkenes

Dehydrofluorination of saturated hydrofluorocarbons (HFCs) is a primary route for the synthesis of HFOs. This process involves the elimination of a hydrogen fluoride (HF) molecule from the HFC backbone, typically in the gas phase over a solid catalyst at elevated temperatures.

The synthesis of this compound can be achieved through the dehydrofluorination of its saturated precursor, 1,1,1,2,2,3,3-heptafluoropentane. Research into this area has explored various catalysts and reaction conditions to optimize the yield and selectivity of the desired product.

Catalytic Dehydrofluorination:

A range of catalysts have been investigated for the dehydrofluorination of hydrofluorocarbons. Metal oxides, supported metals, and metal fluorides have all shown activity in these reactions. For instance, a patent for the manufacture of hydrofluoroolefins describes a process that includes a dehydrofluorination step at temperatures between 50°C and 500°C, with catalysts such as AlF₃, NaOH, or KOH. sci-hub.se

Studies on related compounds, such as the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) to 1,3,3,3-tetrafluoropropene (HFO-1234ze), provide valuable insights. A series of Pd/AlF₃ catalysts prepared by impregnation have demonstrated high activity and stability. Over a 1.0% Pd/AlF₃ catalyst, a 79.5% conversion of HFC-245fa with 99.4% selectivity to HFO-1234ze was achieved at 300°C. The stability of the catalyst was attributed to the ability of palladium to pyrolyze coke deposits.

Similarly, fluorinated NiO/Cr₂O₃ catalysts have been shown to be more active and stable than Cr₂O₃ alone for the dehydrofluorination of HFC-245fa. The enhanced activity is linked to new acid sites on NiF₂. researchgate.net The dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072) over a modified NiO/Al₂O₃ catalyst also highlights the importance of Lewis acid sites in the reaction mechanism. rsc.org

The following table summarizes representative data from studies on the dehydrofluorination of related hydrofluorocarbons, which can inform the development of protocols for this compound.

| Precursor | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| 1,1,1,3,3-Pentafluoropropane | 1.0% Pd/AlF₃ | 300 | 79.5 | 99.4 (to HFO-1234ze) | |

| 1,1,1,3,3-Pentafluoropropane | Fluorinated 15NiO/Cr₂O₃ | Not Specified | Higher than Cr₂O₃ | Not Specified | researchgate.net |

| 1,1,1,2-Tetrafluoroethane | Modified NiO/Al₂O₃ | 430 | 20.1 | 99 (to Trifluoroethylene) | rsc.org |

| 1,1,1,2,3-Pentafluoropropane | ACF | 70 | Nearly Full | 1:2 (HFO-1234yf:HFC-245cb) | nih.gov |

Note: ACF stands for aluminum chlorofluoride.

Stereoselective Synthesis of this compound Isomers and Derivatives

The presence of a double bond in this compound allows for the existence of geometric isomers, namely the (E) and (Z) isomers. The physical and chemical properties of these isomers can differ significantly, making their stereoselective synthesis a topic of considerable interest.

Wittig Reaction and its Modifications:

The Wittig reaction is a powerful tool for the synthesis of alkenes with defined stereochemistry. The stereochemical outcome is largely dependent on the nature of the phosphonium (B103445) ylide used. wikipedia.org

Z-Selective Synthesis: Non-stabilized ylides typically lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org Performing the reaction in the presence of salts like lithium iodide can further enhance the Z-selectivity. wikipedia.org Recent advancements have focused on developing novel methods for Z-selective alkene formation, including modifications of the Horner-Wadsworth-Emmons reaction and direct aldehyde-aldehyde coupling reactions mediated by specific phosphorus reagents.

E-Selective Synthesis: Stabilized ylides, on the other hand, generally afford (E)-alkenes with high selectivity. wikipedia.org The Schlosser modification of the Wittig reaction can also be employed to obtain (E)-alkenes from unstabilized ylides. wikipedia.org

While specific literature on the stereoselective synthesis of this compound isomers is limited, the principles of the Wittig reaction and its variants can be applied. For example, the reaction of a suitable ketone with a fluorinated phosphonium ylide could potentially yield the desired fluorinated alkene. The stereoselectivity would be influenced by the substituents on both the ylide and the carbonyl compound.

The table below outlines the general principles of stereoselectivity in the Wittig reaction, which can guide the synthesis of specific isomers of this compound.

| Ylide Type | Typical Product Isomer | Modifying Conditions for Opposite Isomer | General Reference |

| Non-stabilized | (Z)-alkene | Schlosser modification | wikipedia.org |

| Stabilized | (E)-alkene | Still-Gennari modification of HWE reaction | wikipedia.org |

| Semi-stabilized | Poor (E)/(Z) selectivity | - | wikipedia.org |

Scale-Up Considerations and Industrial Synthesis Research

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges. These include ensuring process safety, optimizing energy efficiency, managing raw material supply chains, and maintaining catalyst performance over extended periods.

Key Challenges in Industrial Scale-Up:

Catalyst Stability and Lifetime: In gas-phase dehydrofluorination, the catalyst is prone to deactivation due to coking and poisoning. Research focuses on developing robust catalysts with extended lifetimes to minimize downtime and operational costs. The addition of promoters, such as palladium to AlF₃, has been shown to improve catalyst stability by facilitating the removal of coke.

Heat and Mass Transfer: Dehydrofluorination reactions are often endothermic, requiring significant energy input. Efficient heat transfer within large-scale reactors is crucial to maintain optimal reaction temperatures and prevent thermal gradients that can lead to side reactions and reduced selectivity.

Product Separation and Purification: The reaction mixture typically contains the desired HFO, unreacted HFC, HF, and potentially other byproducts. The separation of these components, especially the azeotropic mixture of HF and the HFO, requires specialized distillation columns and purification techniques.

Raw Material Sourcing: The availability and cost of the starting materials, particularly the fluorinated precursors, are critical factors in the economic viability of the industrial process. nih.gov

Process Control and Safety: The handling of highly reactive and potentially hazardous materials like HF necessitates robust process control systems and safety protocols to prevent accidents and environmental releases.

Industrial Synthesis Research:

Research in this area is directed towards developing continuous-flow processes that are more efficient and scalable than batch processes. Pilot plant studies are essential to validate the process on a larger scale and to gather data for the design of commercial production facilities. carbon.one These studies help in optimizing reactor design, catalyst loading, and operating parameters to maximize yield and minimize waste.

The global production of HFOs is on the rise, with major manufacturing facilities located in various parts of the world. This growth is driven by increasing demand for low-GWP refrigerants and blowing agents. The development of cost-effective and sustainable industrial synthesis routes for compounds like this compound is a key focus of ongoing research and development efforts in the chemical industry.

| Challenge Area | Key Considerations for Industrial Scale-Up |

| Catalysis | Catalyst deactivation (coking, poisoning), catalyst regeneration, catalyst lifetime. |

| Reaction Engineering | Reactor design (e.g., fixed-bed, fluidized-bed), heat and mass transfer limitations, pressure drop. |

| Downstream Processing | Separation of product from unreacted starting materials and byproducts (especially HF), purification to meet product specifications. |

| Economics & Supply Chain | Raw material availability and cost, energy consumption, capital investment for plant construction. |

| Safety & Environment | Handling of hazardous materials (HF), waste disposal and treatment, process safety management. |

Reaction Mechanisms and Chemical Transformations of 3,3,4,4,5,5,5 Heptafluoropent 1 Ene

Electrophilic and Nucleophilic Additions Across the Double Bond

The carbon-carbon double bond in 3,3,4,4,5,5,5-heptafluoropent-1-ene (B1329303) is the primary site for electrophilic and nucleophilic addition reactions. The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the double bond.

Electrophilic Addition:

In electrophilic addition reactions, an electrophile attacks the electron-rich double bond. pressbooks.pub In the case of this compound, the strong electron-withdrawing effect of the heptafluoropropyl group deactivates the double bond towards electrophilic attack. This deactivation makes the reaction slower compared to non-fluorinated alkenes.

The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org However, in the case of this compound, the regioselectivity is reversed. The electrophile (e.g., H⁺ from HBr) adds to the C2 carbon, leading to the formation of a more stable secondary carbocation at the C1 position, which is further away from the electron-withdrawing heptafluoropropyl group. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the anti-Markovnikov product. libretexts.org

Nucleophilic Addition:

The electron-deficient nature of the double bond in this compound makes it susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, will preferentially attack the C2 carbon of the double bond. This is because the C2 carbon is more electrophilic due to the strong inductive effect of the adjacent heptafluoropropyl group. The attack by the nucleophile leads to the formation of a carbanion intermediate at the C1 position, which can then be protonated or react with another electrophile to give the final product.

Radical Reactions Involving this compound

Radical reactions involving this compound are characterized by the homolytic cleavage of bonds, leading to the formation of highly reactive radical species. These reactions typically proceed through a three-step mechanism: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the formation of radicals, usually through the application of heat or UV light, which causes the homolytic cleavage of a weak bond. youtube.com

Propagation: In the propagation step, a radical reacts with a molecule of this compound to generate a new radical. This new radical can then react further, propagating the chain reaction. youtube.com For example, a radical can add to the double bond of the fluorinated pentene. This addition can occur at either C1 or C2. The regioselectivity of this addition is influenced by the stability of the resulting radical intermediate.

Termination: The reaction terminates when two radicals combine to form a stable, non-radical product. youtube.com

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com They are highly stereospecific and are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. adichemistry.commsu.edu

Sigmatropic Rearrangements in Fluorinated Pentadienes

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. wikipedia.org A well-known example is the ontosight.aiontosight.ai-sigmatropic rearrangement, also known as the Cope or Claisen rearrangement. wikipedia.orglibretexts.org The presence of fluorine atoms can influence the kinetics and thermodynamics of these rearrangements. researchgate.net In some fluorinated 1,5-dienes, the rearrangement may proceed through a stepwise radical mechanism rather than a concerted one. researchgate.net

Intramolecular Scrambling Phenomena

Intramolecular scrambling can occur in certain fluorinated compounds, leading to the rearrangement of atoms within the molecule. For instance, heating 1-deuterioindene can lead to the scrambling of the deuterium (B1214612) label to all three positions on the five-membered ring through a series of libretexts.orgadichemistry.com hydrogen shifts. libretexts.org

Functionalization of Carbon-Hydrogen Bonds in Fluorinated Scaffolds

Polymerization Science and Macromolecular Engineering with 3,3,4,4,5,5,5 Heptafluoropent 1 Ene

Monomer Reactivity in Radical Polymerization Systems

The radical polymerization behavior of 3,3,4,4,5,5,5-heptafluoropent-1-ene (B1329303) is heavily influenced by the electronic and steric effects of the heptafluorobutyl group. Like many other highly fluorinated alkenes, such as hexafluoropropylene (HFP), it is generally characterized by a low reactivity in radical homopolymerization. The strong electron-withdrawing nature of the perfluoroalkyl chain deactivates the double bond towards radical attack.

Consequently, this compound is more effectively polymerized through radical copolymerization with other, more reactive monomers. In this context, the concept of monomer reactivity ratios (r1 and r2) is critical for predicting the composition and structure of the resulting copolymer. copoldb.jp These ratios compare the rate constant of a propagating radical adding to its own type of monomer versus the other monomer. copoldb.jp

The likely reactivity ratios for this compound (M1) with a more reactive, non-fluorinated or less-fluorinated comonomer (M2) would be expected to show r1 approaching zero, indicating a strong preference for the growing chain ending in a heptafluoropent-1-ene radical to add the comonomer (cross-propagation) rather than another molecule of itself.

Table 1: Interpretation of Monomer Reactivity Ratios (r1, r2) in Copolymerization

| Reactivity Ratio Values | Copolymer Structure | Description |

| r1 > 1, r2 > 1 | Blocky | Both radicals prefer to add their own monomer, leading to segments of each monomer. |

| r1 ≈ 1, r2 ≈ 1 | Statistical/Random | Both radicals show little preference, leading to a random arrangement. |

| r1 ≈ 0, r2 ≈ 0 | Alternating | Each radical strongly prefers to add the other monomer, leading to a regular alternating structure. copoldb.jp |

| r1 > 1, r2 < 1 | Random with M1 enrichment | Radical M1 prefers adding M1; Radical M2 prefers adding M1. The copolymer is enriched in M1. copoldb.jp |

| r1 < 1, r2 > 1 | Random with M2 enrichment | Radical M1 prefers adding M2; Radical M2 prefers adding M2. The copolymer is enriched in M2. copoldb.jp |

This table illustrates general principles of copolymerization as defined by monomer reactivity ratios.

Controlled Polymerization Techniques for Fluoropolymers

To synthesize fluoropolymers with precise control over molecular weight, architecture, and functionality, controlled polymerization techniques are essential. nih.gov

Living/Controlled Radical Polymerization

Controlled radical polymerization (CRP), also referred to as living radical polymerization (LRP), has been successfully applied to a range of fluoromonomers. acs.orgcas.cz For electron-deficient fluoroalkenes like this compound, specific CRP methods are more suitable than others.

Iodine Transfer Polymerization (ITP): This is one of the most effective methods for the controlled polymerization of fluoroalkenes. acs.org It involves the use of a perfluoroalkyl iodide as a chain transfer agent, allowing for the formation of well-defined polymers and block copolymers. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: The MADIX (Macromolecular Design via Interchange of Xanthates) process, a type of RAFT polymerization, has also been shown to be effective for controlling the polymerization of fluoroalkenes. acs.org

Atom Transfer Radical Polymerization (ATRP): While highly successful for many monomers, ATRP can be challenging for fluoroalkenes. However, it has been used for fluorine-containing (meth)acrylic and styrenic monomers. acs.org

Nitroxide-Mediated Polymerization (NMP): NMP is generally more suited for styrenic and acrylic monomers and is less commonly applied to non-conjugated fluoroalkenes. acs.org

These techniques suppress termination reactions, enabling the synthesis of polymers with predetermined molecular weights and narrow polydispersity, which is crucial for creating advanced materials. cas.cz

Anionic and Cationic Polymerization of Fluorinated Alkenes

The extreme electronic nature of the double bond in this compound largely dictates its suitability for ionic polymerization methods.

Anionic Polymerization: This method proceeds via anionic kinetic-chain carriers and is generally effective for monomers with strong electron-withdrawing groups that can stabilize the propagating anionic center. wikipedia.orgyoutube.com The highly electron-withdrawing heptafluorobutyl group in this compound makes its double bond electron-deficient and should, in principle, make it susceptible to nucleophilic attack and subsequent anionic polymerization. However, the high reactivity of the propagating anion can lead to side reactions, and the process requires stringent anhydrous conditions. nih.govlibretexts.org

Cationic Polymerization: This process involves electrophilic attack by an initiator to form a propagating carbocation. youtube.com It is most effective for electron-rich alkenes with electron-donating substituents that can stabilize the positive charge. libretexts.orgyoutube.com Due to the powerful electron-withdrawing effect of the fluorine atoms, this compound is an extremely electron-poor olefin and is therefore not considered a suitable monomer for cationic polymerization. libretexts.org

Design and Synthesis of Advanced Fluoropolymer Architectures

The unique properties of the heptafluoropentyl group can be harnessed to create polymers with tailored architectures for specialized applications.

Block Copolymers Incorporating this compound Units

Block copolymers containing fluorinated segments are of great interest for applications ranging from surfactants to thermoplastic elastomers. acs.org The synthesis of such polymers incorporating this compound units can be readily achieved using controlled radical polymerization techniques. acs.orgcas.cz

A typical strategy involves two main steps:

Synthesis of a Macroinitiator: this compound (often with a comonomer) is polymerized using a CRP technique like ITP. The resulting polymer retains an active terminal group (e.g., an iodine atom), allowing it to act as a macroinitiator for the next step.

Chain Extension: A second, different monomer is added and polymerized from the active end of the fluorinated macroinitiator, forming a distinct second block.

This sequential monomer addition allows for the creation of well-defined diblock, triblock, or more complex copolymer structures.

Table 2: Representative Architectures of Block Copolymers

| Block Copolymer Type | Schematic Structure | Potential Properties |

| Diblock (A-B) | FFFFFF-BBBBBB | Amphiphilicity (if B is hydrophilic), surface activity |

| Triblock (A-B-A) | FFFFFF-BBBBBB-FFFFFF | Thermoplastic elastomer (if B is a soft block) |

| Triblock (B-A-B) | BBBBBB-FFFFFF-BBBBBB | Modified thermoplastic elastomer or specialty adhesive |

In this table, 'F' represents a polymer block containing this compound units and 'B' represents a non-fluorinated or different polymer block.

Cross-linking Strategies for Perfluorinated Polymer Networks

To create durable and chemically resistant materials, polymers containing this compound can be cross-linked to form robust networks. The pendant perfluoroalkyl chains are themselves chemically inert, so cross-linking must be achieved through other functionalities incorporated into the polymer. This is typically done by copolymerizing the fluoromonomer with a small amount of a functional comonomer.

Table 3: Common Cross-linking Strategies for Functional Fluoropolymers

| Cross-linking Chemistry | Functional Group on Polymer | Cross-linking Agent/Method | Resulting Linkage |

| Urethane Formation | Hydroxyl (-OH) | Diisocyanates (e.g., MDI, TDI) | Urethane |

| Ether Formation | Hydroxyl (-OH), Epoxide | Epoxide (ring-opening), Thermal | Ether |

| Photochemical C-H Abstraction | None required on polymer | Benzophenone (co-monomer) + UV light | Carbon-Carbon |

| Thiol-ene "Click" Reaction | Residual Alkene | Dithiols + Photoinitiator + UV light | Thioether |

These strategies allow for the formation of covalent bonds between polymer chains, significantly enhancing the mechanical properties, thermal stability, and solvent resistance of the final material. nih.gov

Structure-Property Relationships in this compound-Derived Polymers

The performance of a polymer is intrinsically linked to its molecular structure. For polymers derived from this compound, the high degree of fluorination is expected to impart distinct properties. The presence of the heptafluoropropyl group (-(CF₂)₂CF₃) introduces a significant steric hindrance and high electronegativity, which influences chain packing, crystallinity, and intermolecular forces.

Currently, detailed experimental data on the specific structure-property relationships of the homopolymer of this compound are not extensively available in publicly accessible research. However, based on the principles of polymer chemistry and the known characteristics of other fluoropolymers, several properties can be anticipated.

Expected Properties of Poly(this compound):

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | The strong carbon-fluorine bonds require significant energy to break. |

| Chemical Resistance | Excellent | The fluorine atoms create a protective sheath around the carbon backbone, shielding it from chemical attack. |

| Surface Energy | Low | The high concentration of fluorine atoms leads to a non-polar surface with low wettability. |

| Refractive Index | Low | Fluorinated polymers typically exhibit low refractive indices. |

| Mechanical Properties | Potentially rigid | The bulky heptafluoropropyl side groups may restrict chain mobility, leading to a more rigid material compared to non-fluorinated counterparts. |

It is important to note that the above table represents expected properties based on established principles of fluoropolymer science. Detailed experimental characterization through techniques such as Differential Scanning Calorimetry (DSC) for thermal transitions, Thermogravimetric Analysis (TGA) for degradation temperature, Dynamic Mechanical Analysis (DMA) for mechanical properties, and ellipsometry for optical properties would be required to establish definitive structure-property relationships for this specific polymer.

Thin Film Deposition Techniques for Fluoropolymer Membranes

The fabrication of thin fluoropolymer films is crucial for their application in areas such as protective coatings and separation membranes. Vapor-phase deposition techniques are particularly advantageous as they allow for the formation of uniform and conformal coatings on various substrates.

Plasma Polymerization for Proton Exchange Membranes

Proton exchange membranes (PEMs) are a critical component of fuel cells. The ideal PEM should exhibit high proton conductivity, good mechanical strength, and excellent chemical and thermal stability. Fluorinated polymers are promising candidates for PEMs due to their inherent stability.

Research has explored the synthesis of novel fluorinated monomers for potential use in PEMs. One such study involved the synthesis of a sulfonate derivative of this compound, specifically (E)-ethyl this compound-1-sulfonate. The presence of the sulfonate group is intended to provide the necessary proton conductivity.

While detailed studies on the plasma polymerization of this compound itself for PEM applications are not widely reported, preliminary investigations into the plasma deposition of related sulfonated fluorinated monomers have been undertaken. Plasma polymerization is a technique where a monomer vapor is introduced into a low-pressure reactor and subjected to an electrical discharge (plasma). This process fragments the monomer molecules into reactive species that then polymerize on a substrate surface, forming a thin, highly cross-linked, and pinhole-free film.

The properties of a plasma-polymerized fluoropolymer film for PEM applications would be highly dependent on the plasma parameters, such as power, pressure, and monomer flow rate. These parameters control the degree of fragmentation and the chemical structure of the deposited film, which in turn affect its proton conductivity and stability.

Vapor Deposition Methods in Fluoropolymer Film Formation

Beyond plasma polymerization, other vapor deposition methods, such as initiated Chemical Vapor Deposition (iCVD), are powerful techniques for creating functional polymer films. In iCVD, initiator molecules are thermally decomposed to generate free radicals, which then initiate the polymerization of a monomer on a cooled substrate. This method offers excellent control over the polymer's chemical functionality and molecular weight.

Further research is necessary to fully elucidate the potential of this compound in the development of advanced fluoropolymer films through various vapor deposition techniques.

Applications of 3,3,4,4,5,5,5 Heptafluoropent 1 Ene and Its Derivatives in Advanced Materials

Fluoropolymers in High-Performance Coatings and Protective Barriers

Fluorinated alkenes, such as 3,3,4,4,5,5,5-heptafluoropent-1-ene (B1329303), are key monomers in the production of fluoropolymers. ontosight.ai These polymers are renowned for their exceptional properties, which are highly desirable for high-performance coatings and protective barriers. The presence of a high density of fluorine atoms in the polymer backbone imparts remarkable chemical inertness, thermal stability, and low surface energy. ontosight.ai

Coatings formulated with fluoropolymers derived from monomers like this compound exhibit outstanding resistance to harsh chemicals, weathering, and UV degradation. This makes them ideal for protecting surfaces in demanding industrial environments, architectural applications, and for non-stick surfaces. ontosight.ai The low surface energy of these coatings also provides excellent water and oil repellency, as well as anti-graffiti and easy-to-clean properties.

Role in Specialty Chemicals and Advanced Intermediates

The chemical reactivity of the double bond in this compound, combined with the effects of the heptafluoroalkyl group, makes it a valuable intermediate in the synthesis of more complex fluorinated molecules. ontosight.ai These resulting specialty chemicals and advanced intermediates are utilized in a variety of high-tech applications.

For instance, it can serve as a precursor for the synthesis of fluorinated surfactants. Fluorinated surfactants are known for their ability to significantly reduce the surface tension of water at very low concentrations and possess high thermal and chemical stability. These properties are critical in applications such as fire-fighting foams, emulsifying agents for the polymerization of fluoropolymers, and as leveling agents in coatings and polishes.

Development of Proton Exchange Membranes for Energy Applications

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. The proton exchange membrane (PEM) is a critical component of the PEMFC, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant. fishersci.com

Perfluorinated sulfonic acid (PFSA) ionomers, such as Nafion®, are the current state-of-the-art materials for PEMs due to their high proton conductivity and excellent chemical stability. fishersci.com The development of new PEM materials often involves the incorporation of fluorinated moieties to enhance the chemical and thermal stability of the polymer backbone. Partially fluorinated ionomers are being investigated as a cost-effective alternative to perfluorinated materials. fishersci.com

While direct utilization of this compound in commercial PEMs is not widely documented, its structure represents a potential building block for creating new fluorinated monomers. These monomers, after polymerization and subsequent sulfonation, could lead to the development of novel PEMs with tailored properties for fuel cell applications.

Contribution to Novel Refrigerants and Propellants

As a hydrofluoroolefin (HFO), this compound belongs to a class of compounds that are being developed as the fourth generation of refrigerants. ontosight.ai HFOs are characterized by having zero ozone depletion potential (ODP) and very low global warming potential (GWP) compared to the hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs) they are designed to replace. ontosight.ai

Emerging Applications in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into biologically active molecules can significantly enhance their efficacy and metabolic stability. As a result, fluorinated compounds are of great interest in the pharmaceutical and agrochemical industries. ontosight.ai this compound serves as a potential starting material for the synthesis of a variety of fluorinated building blocks. ontosight.ai

These building blocks can then be incorporated into more complex molecules to create new drugs and crop protection agents. The presence of the heptafluoropropyl group can alter the lipophilicity, binding affinity, and metabolic profile of a molecule, potentially leading to improved therapeutic or pesticidal properties. While specific examples of commercial drugs or pesticides derived directly from this compound are not extensively documented in public literature, the general importance of such fluorinated synthons points to a promising area of ongoing research and development. ontosight.ai

Computational Chemistry and Theoretical Studies on 3,3,4,4,5,5,5 Heptafluoropent 1 Ene

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3,3,4,4,5,5,5-heptafluoropent-1-ene (B1329303). mdpi.com These methods provide a detailed picture of the electron distribution within the molecule, which is heavily influenced by the seven highly electronegative fluorine atoms. ontosight.ai This high degree of fluorination results in a significant polarization of the carbon-fluorine bonds, drawing electron density away from the carbon backbone and the double bond.

The molecular electrostatic potential (MEP) map is a powerful tool derived from quantum mechanical calculations that visualizes the electrostatic potential on the electron density surface. mdpi.com For this compound, the MEP would show regions of negative potential (red) concentrated around the fluorine atoms, indicating their high electron density and propensity to act as nucleophilic or hydrogen bond accepting sites. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms of the vinyl group and the carbon atoms, highlighting their susceptibility to nucleophilic attack.

Key quantum chemical reactivity parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of reactivity. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. preprints.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of this compound. mdpi.com These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. mdpi.com By simulating the molecule in different environments, such as in the gas phase or in a solvent, researchers can explore its accessible conformations and the energetic barriers between them. researchgate.net

The presence of the perfluoroethyl group introduces significant steric and electrostatic interactions that dictate the preferred conformations around the C-C single bonds. The rotation around these bonds leads to different spatial arrangements of the atoms, known as conformers or rotamers. mdpi.com MD simulations can identify the most stable conformers and the transition states connecting them, providing a detailed understanding of the molecule's conformational landscape. researchgate.net

Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions. For this compound, these interactions are dominated by dipole-dipole forces and weaker van der Waals forces. The highly polarized C-F bonds create a significant molecular dipole moment, leading to directional interactions with other polar molecules. Simulations can quantify these interactions and predict macroscopic properties like boiling point and solubility.

A study on 1,3-difluorinated alkanes demonstrated that 1,3-difluorination strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. nih.gov This effect is magnified with chain extension, which contrasts with vicinal difluorination. nih.gov

Prediction of Spectroscopic Data: Mass Spectrometry and NMR

Computational methods play a crucial role in predicting and interpreting the spectroscopic data of this compound, particularly its mass spectrum and Nuclear Magnetic Resonance (NMR) spectra.

Deep Neural Network Models for EI-MS Prediction in Fluorinated Compounds

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for identifying unknown compounds. However, the interpretation of EI-MS spectra can be challenging due to complex fragmentation patterns. Recently, deep neural network (DNN) models have emerged as a promising tool for predicting EI-MS spectra from molecular structures. researchgate.netnih.govresearchgate.net

These models are trained on large databases of known EI-MS spectra and learn the intricate relationships between chemical structure and fragmentation. nih.gov For fluorinated compounds like this compound, specialized DNN models or training strategies may be necessary to accurately predict the fragmentation pathways, as the presence of fluorine atoms can significantly alter the fragmentation process compared to their hydrocarbon counterparts. researchgate.net Research has shown that while general DNN models for mass spectrometry exist, they can perform poorly for specific targets like highly-fluorinated compounds. researchgate.net To address this, a study introduced a dataset undersampling scheme using molecular similarity, which improved the predictive performance for fluorinated compounds. researchgate.net

Theoretical Calculation of NMR Chemical Shifts for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. youtube.comyoutube.com Theoretical calculations of NMR chemical shifts provide a powerful means to aid in the assignment of experimental spectra and to distinguish between possible isomers or conformers. mdpi.comunits.it

Quantum mechanical methods, such as DFT, can be used to calculate the magnetic shielding of each nucleus in the molecule. researchgate.net These shielding values are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org The accuracy of these calculations depends on the level of theory and the basis set used. researchgate.net For this compound, accurate prediction of both ¹H and ¹⁹F NMR chemical shifts is crucial for its characterization. organicchemistrydata.org The calculations must account for the strong electron-withdrawing effects of the fluorine atoms, which significantly influence the chemical shifts of nearby protons and carbons. libretexts.org

Machine learning models are also being increasingly used to predict NMR chemical shifts with high accuracy. nih.govprospre.canmrdb.org These models are trained on large datasets of experimental NMR data and can often provide faster predictions than traditional quantum mechanical methods. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

Transition state modeling is a key component of this analysis. The transition state represents the highest energy point along the reaction pathway and its structure provides crucial insights into the mechanism of the reaction. researchgate.net For example, in an addition reaction to the double bond of this compound, the transition state would show the partial formation of new bonds to the carbon atoms of the double bond and the partial breaking of the pi bond. The study of reactions involving 5,5,5-trichloropent-3-en-2-one has demonstrated the use of DFT calculations to study key reactive intermediates. mdpi.com

Analytical Methodologies for the Characterization and Purity Assessment of 3,3,4,4,5,5,5 Heptafluoropent 1 Ene

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3,3,4,4,5,5,5-heptafluoropent-1-ene (B1329303), offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound, providing unambiguous information about the hydrogen, fluorine, and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information about the number and electronic environment of hydrogen atoms. hw.ac.uk For this compound, the protons on the terminal double bond (C1) and the adjacent carbon (C2) will exhibit characteristic chemical shifts and coupling patterns. The integration of the signals confirms the relative number of protons in each environment. mnstate.edulibretexts.org

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgnih.gov The ¹⁹F NMR spectrum of this compound will show distinct signals for the different fluorine environments (CF₂, CF₂, and CF₃ groups). The wide chemical shift range of ¹⁹F NMR helps to resolve these signals effectively, and the coupling between neighboring fluorine atoms (¹⁹F-¹⁹F coupling) provides valuable structural information. wikipedia.orgicpms.czazom.com

¹³C NMR: Carbon-13 NMR spectroscopy reveals the carbon skeleton of the molecule. oregonstate.eduucl.ac.uk Although ¹³C has a low natural abundance, modern NMR techniques allow for the acquisition of high-quality spectra. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by the attached fluorine and hydrogen atoms. researchgate.netwisc.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (C1) | 5.8 - 6.2 | ddt | J(H-H), J(H-F) |

| ¹H (C2) | 5.6 - 6.0 | ddt | J(H-H), J(H-F) |

| ¹⁹F (C3) | -110 to -120 | t | J(F-F) |

| ¹⁹F (C4) | -125 to -135 | q | J(F-F) |

| ¹⁹F (C5) | -80 to -90 | t | J(F-F) |

| ¹³C (C1) | 120 - 130 | t | J(C-H) |

| ¹³C (C2) | 115 - 125 | t | J(C-H) |

| ¹³C (C3) | 110 - 120 | tq | J(C-F) |

| ¹³C (C4) | 115 - 125 | qt | J(C-F) |

| ¹³C (C5) | 115 - 125 | q | J(C-F) |

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comelsevier.com The IR spectrum of this compound will show characteristic absorption bands for the C=C double bond stretching, C-H stretching and bending, and the very strong C-F stretching vibrations. researchgate.net Raman spectroscopy can provide additional information, particularly for the non-polar C=C bond, which may show a strong signal in the Raman spectrum. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C | Stretching | 1640 - 1680 |

| =C-H | Stretching | 3010 - 3095 |

| C-F | Stretching | 1000 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. pnnl.gov For this compound (C₅H₃F₇), HRMS can measure the mass with high accuracy, typically to within a few parts per million (ppm), confirming the molecular formula and ruling out other possibilities. thermofisher.comresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.govresearchgate.net A sample containing this compound is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured, allowing for their identification. frontiersin.org This technique is highly effective for determining the purity of this compound and for identifying any volatile impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for analyzing non-volatile or thermally sensitive compounds. nih.govnih.gov While GC-MS is often the preferred method for a volatile compound like this compound, HPLC can be employed for the analysis of reaction mixtures where the compound is present alongside non-volatile starting materials, reagents, or products. A suitable reversed-phase HPLC method with a UV detector can be developed to separate and quantify this compound in such mixtures.

X-ray Diffraction for Solid-State Structural Elucidation of Derivatives

X-ray diffraction (XRD) stands as a definitive analytical method for the characterization of crystalline derivatives of organofluorine compounds. For new molecules derived from precursors like this compound, obtaining a single crystal suitable for XRD analysis provides unequivocal proof of structure, which is often challenging to ascertain by spectroscopic methods alone. The high electron density of fluorine atoms makes them strong scatterers of X-rays, often leading to well-resolved crystal structures.

A case study on a complex derivative of perfluorocyclopentene highlights the detailed structural insights that can be gained. The crystal structure of 1,3,3,4,4,5,5-heptafluoro-2-(3-[(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy]-2-{[(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy]methyl}-2-methylpropoxy)cyclopentene was determined to elucidate the molecular conformation and packing in the solid state. nih.govresearchgate.net

Detailed Research Findings:

In the study of this perfluorocyclopentene derivative, a central sp³-hybridized carbon atom is bonded to three heptafluoro-2-methyloxy(cyclopent-1-ene) groups and a methyl group. nih.govresearchgate.net The analysis of the crystal structure revealed crucial details about the bond lengths within the fluorinated rings.

The C=C double bond lengths in the cyclopentenyl rings were found to be in the range of 1.328 (3) to 1.334 (3) Å. nih.govresearchgate.net The adjacent C-C single bonds were significantly longer, ranging from 1.478 (3) to 1.497 (2) Å, while the other C-C single bonds within the ring were even longer, from 1.537 (3) to 1.554 (3) Å. nih.govresearchgate.net This pattern of bond lengths is characteristic of the electronic influence of the fluorine substituents on the ring system.

The supramolecular structure is heavily influenced by intermolecular interactions involving fluorine. The primary packing arrangement is dictated by C—F···F—C interactions, which form chains extending along the Current time information in Bangalore, IN. crystallographic direction. nih.gov These chains are further stabilized by weaker C—F···F—C and C—H···F—C contacts. nih.gov A Hirshfeld surface analysis quantified these interactions, showing that F···F interactions account for the largest contribution to the surface contacts (53.5%), followed by F···H/H···F (34.5%) and F···C/C···F (7.1%). nih.govresearchgate.net

Interactive Data Table: Selected Crystallographic Data for a Perfluorocyclopentene Derivative

| Parameter | Value |

| Chemical Formula | C₂₀H₉F₂₁O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (2) |

| b (Å) | 26.4567 (5) |

| c (Å) | 11.2345 (2) |

| β (°) | 105.432 (1) |

| Volume (ų) | 2901.23 (9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.897 |

| Absorption coefficient (mm⁻¹) | 0.230 |

| F(000) | 1528 |

Data sourced from a representative study on a complex fluorinated derivative to illustrate the type of information obtained from XRD analysis. nih.govresearchgate.net

This detailed structural information is vital for understanding the reactivity, physical properties, and potential applications of such highly fluorinated compounds. While this example does not directly involve a derivative of this compound, the methodology and the nature of the insights gained are directly transferable and demonstrate the power of X-ray diffraction in the field of organofluorine chemistry. nih.gov

Environmental Impact and Sustainable Chemistry Research Pertaining to Fluorinated Alkenes

Green Synthetic Routes to Minimize Environmental Footprint

The synthesis of fluorinated compounds like 3,3,4,4,5,5,5-Heptafluoropent-1-ene (B1329303) traditionally involves processes that can generate significant environmental waste. Green chemistry principles aim to mitigate this by designing more efficient and less hazardous synthetic pathways.

Key Research Directions:

Alternative Solvents: A major contributor to the environmental footprint of chemical synthesis is the use of toxic, non-renewable polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). wpmucdn.com Research has focused on identifying greener alternatives derived from biomass, such as Cyrene, cyclopentanone, and γ-valerolactone (GVL), for fluorination reactions. wpmucdn.com Studies have shown that GVL, in particular, can be a promising alternative for certain fluorination processes. wpmucdn.com

Catalytic Innovations: Moving from stoichiometric to catalytic reagents is a core tenet of green chemistry. acs.org For fluoroalkene synthesis, this includes the development of novel photocatalytic systems that can operate under mild conditions. acs.org For instance, methods for the stereospecific synthesis of fluoroalkenes using silver-mediated fluorination of alkenylstannanes have been developed to be more compatible with various functional groups and reduce problematic side reactions.

Convergent Synthesis: To improve efficiency, convergent synthesis strategies are being developed. One such approach for creating fluoroalkenes uses a dual-reactive C2-unit that allows for consecutive cross-coupling reactions, enabling the streamlined construction of complex molecules from simpler building blocks.

Metal-Free and Solvent-Free Conditions: Some innovative methods aim to eliminate the need for metal catalysts and organic solvents altogether. acs.org Research into the synthesis of various organic compounds using quartz sand as a reaction medium highlights a move towards safer, solvent-free conditions where the catalyst and medium can be reused. acs.org

While specific green synthesis routes for this compound are not extensively detailed in publicly available literature, these general principles and research trends in fluoro-organic chemistry are directly applicable to reducing its manufacturing-related environmental impact.

Strategies for Waste Reduction and Atom Economy in Fluorine Chemistry

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final desired product. wikipedia.orgprimescholars.comjocpr.com In fluorine chemistry, where reactants can be expensive and byproducts potentially hazardous, maximizing atom economy and minimizing waste are critical goals. acs.orgnumberanalytics.com

Core Strategies:

Reaction Design: Choosing reaction types with high atom economy is fundamental. Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. acs.org

Fluoride (B91410) Recycling: Given that fluorspar, the primary source of fluorine, is a critical mineral, recovering and recycling fluorine from waste streams is paramount for a sustainable fluorine economy. ox.ac.ukox.ac.uk Innovative methods are being developed to achieve this, moving from a linear (use-and-dispose) model to a circular one.

Mechanochemistry: A promising technique for both waste destruction and fluoride recovery is mechanochemistry. ox.ac.ukchemrxiv.org This method uses mechanical force, such as ball milling, to break down highly stable fluorinated polymers (PFAS) in the solid state when mixed with reagents like potassium phosphate (B84403). ox.ac.ukox.ac.ukyoutube.com This process not only destroys the persistent "forever chemicals" but also allows for the recovery of the fluorine content as fluoride salts, which can then be repurposed as fluorinating agents for producing valuable chemicals like pharmaceuticals. ox.ac.ukox.ac.ukyoutube.com

| Strategy | Description | Implication for Sustainability |

| High Atom Economy Reactions | Prioritizing reaction types (e.g., additions, rearrangements) that incorporate the maximum number of reactant atoms into the final product. acs.org | Reduces the generation of waste byproducts, leading to less environmental pollution and lower disposal costs. wikipedia.org |

| Catalytic Processes | Using small amounts of catalysts to drive reactions instead of stoichiometric reagents that are consumed in the process. acs.org | Increases efficiency, reduces waste, and often allows for milder reaction conditions, saving energy. |

| Fluoride Recovery & Recycling | Developing chemical processes to reclaim fluorine from waste materials and byproducts for reuse. ox.ac.ukchemrxiv.org | Conserves the finite mineral resource fluorspar and establishes a circular fluorine economy. ox.ac.ukox.ac.uk |

| Mechanochemical Destruction | Using mechanical energy to break the strong carbon-fluorine bonds in waste products, such as PFAS. ox.ac.uk | Offers a method to destroy persistent pollutants while simultaneously enabling the recovery of valuable fluoride. ox.ac.ukchemrxiv.org |

Biodegradation and Environmental Fate Studies of Fluorinated Compounds

The environmental persistence of fluorinated compounds is a significant concern. ontosight.ai The carbon-fluorine bond is exceptionally strong, making compounds like this compound resistant to natural degradation processes. ox.ac.uk

While specific biodegradation studies on this compound are limited, research on related fluorinated alkenes and other PFAS provides critical insights into their environmental behavior.

Key Findings on Degradation and Fate:

Resistance to Biodegradation: Highly fluorinated compounds are generally recalcitrant to microbial degradation. While some microorganisms can biotransform certain organofluorine compounds, the rates are often slow, and the range of degradable chemicals is limited. nih.gov Complete biodegradation often relies on initial enzymatic attacks on non-fluorinated parts of the molecule to activate the C-F bonds for subsequent cleavage. mdpi.com Studies on non-fluorinated alkenes show that they can be readily biodegraded by diverse microbial communities, but the presence of fluorine atoms drastically alters this susceptibility. mtu.eduresearchgate.net

Thermal Degradation: Thermal treatment is a common method for remediating PFAS-contaminated materials. nsf.gov Research on perfluoroalkenes shows they degrade at significantly lower temperatures than their saturated perfluoroalkane counterparts. For instance, perfluorohept-1-ene (a C7 analogue of the title compound) can begin to degrade at temperatures as low as 200°C, with near-complete degradation around 300°C. acs.org In contrast, saturated versions require temperatures of 600°C or higher for similar degradation levels. acs.org

Degradation Pathways: The thermal degradation of perfluoroalkenes is thought to be initiated by the cleavage of weaker C-C bonds, which triggers radical chain reactions that lead to the release of fluorine and the formation of various smaller linear and cyclic byproducts. acs.org Computational studies on related compounds suggest that thermal degradation involves complex pathways including bond cleavages, radical formations, and subsequent fragmentations into a variety of smaller perfluorinated products. nsf.govacs.org

Regulatory Science and Research on Per- and Polyfluoroalkyl Substances (PFAS) Definition and Implications

The classification of this compound as a per- or polyfluoroalkyl substance (PFAS) has significant regulatory implications. However, there is no single, globally unified definition of PFAS, leading to complexity in regulation and scientific communication. yordasgroup.com

Major Definitions and Their Implications:

Organisation for Economic Co-operation and Development (OECD): In 2021, the OECD proposed a broad and widely accepted definition: "fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom (without any H/Cl/Br/I atom attached to it)". foodpackagingforum.orgwillbrownsberger.comacs.org This definition is intended to be comprehensive and easy to apply for non-experts. foodpackagingforum.org

United States Environmental Protection Agency (US EPA): The EPA has used several definitions for different regulatory purposes. A former "working definition" was narrower, requiring "at least two adjacent carbon atoms, where one carbon is fully fluorinated and the other is at least partially fluorinated". ecowatch.comacs.org More recently, for actions under the Safe Drinking Water Act and the Toxic Substances Control Act (TSCA), the EPA has broadened its structural definition to capture a wider range of compounds, including those with the structure R-(CF₂)-C(F)(R′)R″. agencyiq.comacs.org

Does this compound classify as a PFAS?

Based on its chemical structure (CF₃-CF₂-CF₂-CH=CH₂), this compound contains both a fully fluorinated methyl group (-CF₃) and multiple fully fluorinated methylene groups (-CF₂-).

Under the broad OECD definition , it clearly qualifies as a PFAS. foodpackagingforum.orgwillbrownsberger.com

It also appears to meet the criteria for the US EPA's structural definitions used for regulatory reporting, as it contains the R-(CF₂)-C(F)(R′)R″ moiety (in this case, R is CF₃-CF₂- and the subsequent carbons fit the pattern). agencyiq.com

The inclusion of a substance under a PFAS definition subjects it to increasing scrutiny and regulation concerning its production, use, and environmental release. acs.orgepa.govoecd.org As regulations evolve, the classification of thousands of fluorinated chemicals, including this compound, will continue to be a critical area of research and policy. researchgate.netnih.gov

| Defining Body | Key Definitional Element | Classification of this compound |

| OECD (2021) | Contains at least one fully fluorinated methyl (-CF₃) or methylene (-CF₂-) group. yordasgroup.comfoodpackagingforum.orgacs.org | Yes , it contains both -CF₃ and -CF₂- groups. |

| US EPA (TSCA Rule) | Contains the structural unit R-(CF₂)-C(F)(R′)R″. agencyiq.com | Yes , its structure fits this definition. |

| Various US States | Often use a very broad definition, such as any substance containing at least one fully fluorinated carbon atom. yordasgroup.comnih.gov | Yes , it contains multiple fully fluorinated carbons. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.